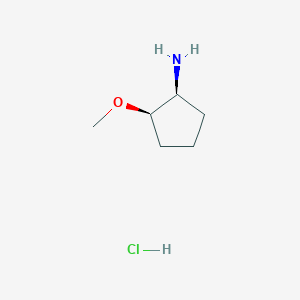
4-tert-butylcyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S. It is a thiol derivative of cyclohexane, characterized by the presence of a tert-butyl group at the fourth position and a thiol group at the first position. Thiols are known for their distinctive sulfur-containing functional group (-SH), which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylcyclohexane-1-thiol can be synthesized through various methods. One common approach involves the reaction of 1,4-Dithiaspiro[4.5]decane, 8-(1,1-dimethylethyl)- with appropriate reagents . Another method includes the use of isothiouronium salts, catalytic preparation using hydrogen sulfide, and reactions involving silanethiol or disilathiane .
Industrial Production Methods: Industrial production of thiols, including this compound, often involves large-scale synthesis using efficient catalytic processes. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals, materials science, and other industries.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylcyclohexane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanethiolate nucleophile, methoxide ion.
Major Products:
Oxidation: Disulfides.
Reduction: Secondary alcohols.
Substitution: Thiol-substituted compounds.
Scientific Research Applications
4-tert-Butylcyclohexane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of 4-tert-butylcyclohexane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, act as a nucleophile in substitution reactions, and undergo oxidation-reduction processes. These reactions are crucial in biological systems, where thiols play a role in maintaining protein structure and function .
Comparison with Similar Compounds
4-tert-Butylcyclohexane-1-thiol can be compared with other thiol-containing compounds such as:
Cyclohexane-1-thiol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
tert-Butylthiol: Contains a tert-butyl group but lacks the cyclohexane ring, leading to different applications and reactivity.
4-tert-Butylcyclohexanol: Similar structure but with a hydroxyl group instead of a thiol group, resulting in different chemical behavior.
The uniqueness of this compound lies in its combination of the cyclohexane ring, tert-butyl group, and thiol functional group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-tert-butylcyclohexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20S/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREUVQQJZCFPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide](/img/structure/B2961822.png)

![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)


![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)

![N'-(5-chloro-2-methylphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2961840.png)
![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)
